![molecular formula C20H25N3O5S B2706496 N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034616-20-9](/img/structure/B2706496.png)
N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
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Description
N-(4-sulfamoylphenethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular energy metabolism.
Scientific Research Applications
Cyanoacetylation of Amines
Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile precursors due to their unique reactivity. Here’s how this compound contributes to the field:
- Synthesis Method : The most common method involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, methyl cyanoacetate reacts with different amines to yield N-substituted cyanoacetamide compounds .
Cyanoacetanilides via Fusion Reaction
The solvent-free fusion of aryl amines with ethyl cyanoacetate is a widely used method for preparing cyanoacetanilides. This harsh yet effective approach yields cyanoacetanilide derivatives .
Specific Example: 2-Trifluoromethoxy Cyanoacetanilide
Researchers have synthesized 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide using 2-trifluoromethoxy cyanoacetanilide. The reaction involved 4-sulfanyl-2-methyl-butan-2-ol .
Related Compound: 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide
This compound, synthesized from 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone, demonstrates interesting properties .
Methyl 2,4-Dihydroxy-3,6-Dimethylbenzoate
Although not directly related to the compound , methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5) is another intriguing molecule. It has applications in synthesis and research .
properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOLSAGFMFEDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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